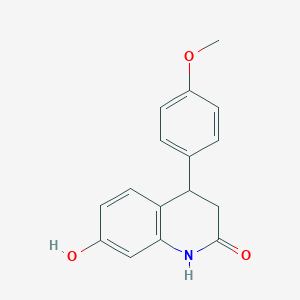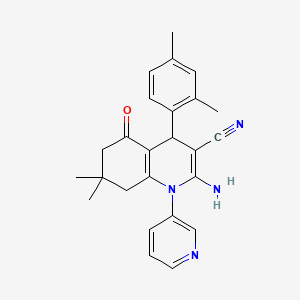
N-(1-adamantylmethyl)-4-(1H-indol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while indole is a heterocyclic compound with significant biological activity. The combination of these two moieties in a single molecule offers unique properties that can be exploited in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE typically involves the reaction of adamantane derivatives with indole derivatives under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-(1H-indol-3-yl)butanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction and improve efficiency. Additionally, the use of high-purity reagents and solvents, as well as advanced purification methods like column chromatography, can ensure the production of high-quality N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques in the presence of catalysts such as palladium on carbon.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the compound with hydrogenated indole rings.
Substitution: Substituted adamantane derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-8 and increasing caspase-3 activity, leading to programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE is unique due to its specific combination of adamantane and indole moieties, which confer both stability and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C23H30N2O |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(1-adamantylmethyl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C23H30N2O/c26-22(7-3-4-19-14-24-21-6-2-1-5-20(19)21)25-15-23-11-16-8-17(12-23)10-18(9-16)13-23/h1-2,5-6,14,16-18,24H,3-4,7-13,15H2,(H,25,26) |
Clé InChI |
WEFSNBKJPNRCIX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B15000258.png)
![Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000263.png)
![ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15000267.png)
![2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B15000276.png)
![Methyl 4-(2-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000282.png)

![1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15000292.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000296.png)
![4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid](/img/structure/B15000304.png)
![2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B15000310.png)

![4-[4-Methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B15000327.png)
![1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide](/img/structure/B15000330.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B15000336.png)
